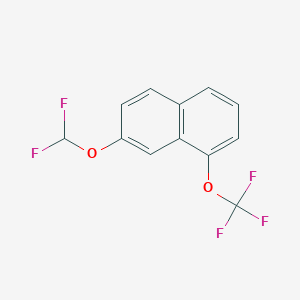2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene
CAS No.:
Cat. No.: VC15915476
Molecular Formula: C12H7F5O2
Molecular Weight: 278.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H7F5O2 |
|---|---|
| Molecular Weight | 278.17 g/mol |
| IUPAC Name | 7-(difluoromethoxy)-1-(trifluoromethoxy)naphthalene |
| Standard InChI | InChI=1S/C12H7F5O2/c13-11(14)18-8-5-4-7-2-1-3-10(9(7)6-8)19-12(15,16)17/h1-6,11H |
| Standard InChI Key | GRHNWOWBSFONBL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)OC(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a naphthalene backbone (C₁₀H₈) with two distinct fluorinated alkoxy groups: a difluoromethoxy group at position 2 and a trifluoromethoxy group at position 8. The spatial arrangement of these substituents creates a steric and electronic environment that influences reactivity and intermolecular interactions. The difluoromethoxy group (–OCF₂H) introduces asymmetry due to the presence of two fluorine atoms and one hydrogen, while the trifluoromethoxy group (–OCF₃) is fully fluorinated, contributing to enhanced electronegativity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₇F₅O₂ | |
| Molecular Weight | 278.17 g/mol | |
| XLogP3-AA | 5.3 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bond Count | 3 |
Electronic and Steric Effects
The electron-withdrawing nature of both substituents reduces electron density on the naphthalene ring, rendering it less susceptible to electrophilic aromatic substitution. Concurrently, the trifluoromethoxy group’s bulkiness imposes steric hindrance, which can direct regioselectivity in subsequent reactions. Computational studies suggest that the compound’s dipole moment is influenced by the opposing electronic effects of the –OCF₂H and –OCF₃ groups .
Synthesis and Reaction Pathways
Challenges in Synthesis
-
Regioselectivity: Ensuring correct positioning of substituents on the naphthalene ring demands careful control of reaction conditions.
-
Fluorine Stability: Both –OCF₂H and –OCF₃ groups are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous environments .
Physicochemical Properties
Thermodynamic Stability
The compound’s high XLogP3-AA value (5.3) indicates significant hydrophobicity, which correlates with enhanced membrane permeability—a desirable trait in drug candidates . Its melting point and solubility data remain unreported, but analogous fluorinated naphthalenes typically exhibit low water solubility (<1 mg/mL) and melt between 50–100°C .
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Protons adjacent to fluorine atoms exhibit splitting due to spin-spin coupling. For instance, the –OCF₂H group’s hydrogen resonates as a triplet near δ 6.6 ppm (J = 74 Hz), as observed in related difluoromethoxy compounds .
-
¹⁹F NMR: The –OCF₂H group shows a doublet near δ −80 ppm (J = 74 Hz), while –OCF₃ appears as a singlet near δ −60 ppm .
Infrared (IR) Spectroscopy
Stretching vibrations for C–F bonds appear between 1100–1200 cm⁻¹, and aromatic C=C vibrations occur near 1600 cm⁻¹ .
Table 2: Representative Spectroscopic Data
| Technique | Signal (δ/ppm or cm⁻¹) | Assignment | Source |
|---|---|---|---|
| ¹H NMR | 6.6 (t, J = 74 Hz) | –OCF₂H proton | |
| ¹⁹F NMR | −80 (d, J = 74 Hz) | –OCF₂H fluorine atoms | |
| ¹⁹F NMR | −60 (s) | –OCF₃ fluorine atoms | |
| IR | 1121, 1105 | C–F stretching |
Comparative Analysis with Analogous Compounds
Table 3: Comparison of Fluorinated Naphthalene Derivatives
The dual fluorination in 2-(difluoromethoxy)-8-(trifluoromethoxy)naphthalene distinguishes it from simpler analogs, offering a balance of electronic modulation and steric bulk unmatched by mono-fluorinated derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume